molecular formula C5H6N2O4S2 B13538000 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid

2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid

Cat. No.: B13538000
M. Wt: 222.2 g/mol
InChI Key: GUPKFAAOHDTJRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biochemical pathways. For example, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, by blocking its active site and preventing substrate binding . This inhibition can lead to reduced production of uric acid, making it a potential treatment for gout and related conditions .

Comparison with Similar Compounds

Uniqueness: 2-Methanesulfonamido-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonamido group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6N2O4S2

Molecular Weight

222.2 g/mol

IUPAC Name

2-(methanesulfonamido)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C5H6N2O4S2/c1-13(10,11)7-5-6-2-3(12-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)

InChI Key

GUPKFAAOHDTJRK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(S1)C(=O)O

Origin of Product

United States

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